ST 91

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

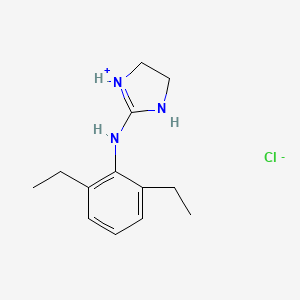

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-3-ium-2-amine;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3.ClH/c1-3-10-6-5-7-11(4-2)12(10)16-13-14-8-9-15-13;/h5-7H,3-4,8-9H2,1-2H3,(H2,14,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRWFGBEDNTMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC2=[NH+]CCN2.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4751-48-8 (Parent) | |

| Record name | ST 91 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004749615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

253.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4749-61-5 | |

| Record name | 1H-Imidazol-2-amine, N-(2,6-diethylphenyl)-4,5-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4749-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST 91 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004749615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Core Mechanism of Action of ST 91: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST 91, a clonidine analog, is a peripherally acting alpha-2 adrenergic receptor (α2-AR) agonist. Its mechanism of action is centered on its selective binding to and activation of α2-AR subtypes, leading to a range of physiological effects, most notably antinociception. A key characteristic of this compound is its inability to cross the blood-brain barrier, which confines its actions to the peripheral nervous system and spinal cord, thereby minimizing central side effects such as sedation. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional outcomes associated with this compound, supported by quantitative data and detailed experimental methodologies.

Introduction

This compound, chemically known as 2-(2,6-diethylphenylamino)-2-imidazoline hydrochloride, is a pharmacological tool and potential therapeutic agent that has been instrumental in elucidating the roles of α2-adrenergic receptor subtypes in various physiological processes, particularly in pain modulation. Its primary mechanism involves the activation of α2-ARs, which are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release. This document will delve into the specifics of this compound's interaction with these receptors and the subsequent downstream signaling cascades.

Molecular Target and Binding Profile

The principal molecular targets of this compound are the α2-adrenergic receptors, of which there are three main subtypes: α2A, α2B, and α2C. This compound exhibits a significant selectivity for α2-ARs over α1-ARs.

Quantitative Binding Affinity Data

| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Efficacy (Emax) | Reference |

| α2A-AR | Data not available | Data not available | Full agonist | [1] |

| α2B-AR | Data not available | Data not available | Agonist | [2] |

| α2C-AR | Data not available | Data not available | Partial agonist | [1] |

| α1-AR | ~120-fold lower than α2-ARs | Data not available | Data not available | General literature |

Note: The lack of precise, publicly available quantitative binding and functional potency data is a limitation in the current understanding of this compound's pharmacology.

Signaling Pathways

Upon binding to α2-adrenergic receptors, this compound initiates a cascade of intracellular signaling events characteristic of Gi/o-coupled GPCRs.

G-Protein Coupling and Downstream Effectors

The activation of α2-ARs by this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of various ion channels. A key effect is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization reduces neuronal excitability. Additionally, the Gβγ subunit can inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

Experimental Protocols

The following sections detail the methodologies used in key studies to elucidate the mechanism of action of this compound.

In Vivo Antinociception Studies (Adapted from Graham et al., 2000)

Objective: To assess the antinociceptive effects of intrathecally administered this compound.

Experimental Workflow:

Methodology:

-

Animal Model: Male Sprague-Dawley rats from Harlan or Sasco substrains were used.

-

Intrathecal Catheterization: Under anesthesia, a polyethylene catheter (PE-10) was inserted through an incision in the atlanto-occipital membrane and advanced caudally to the lumbar enlargement of the spinal cord. The catheter was secured, and the animals were allowed to recover.

-

Drug Administration: this compound, dissolved in preservative-free saline, was administered intrathecally through the implanted catheter in a volume of 10 µl, followed by a 10 µl saline flush.

-

Nociceptive Testing:

-

Tail-Flick Test: The latency to withdraw the tail from a radiant heat source was measured. A cut-off time was used to prevent tissue damage.

-

Hot-Plate Test: The latency for the rat to lick a hind paw or jump when placed on a surface maintained at a constant temperature (e.g., 52.5°C) was recorded.

-

-

Data Analysis: Dose-response curves were constructed, and the dose that produced a 50% maximal effect (ED50) was calculated. For drug interaction studies, isobolographic analysis was employed to determine if the effects were synergistic, additive, or antagonistic.[1]

Receptor Subtype Involvement Studies (Adapted from Stone et al., 2007)

Objective: To determine the involvement of α2A and α2C-AR subtypes in the antinociceptive effects of this compound.

Experimental Workflow:

Methodology:

-

Animal Models: Genetically modified mice lacking functional α2A-ARs or α2C-ARs, along with their wild-type littermates, were used.

-

Intrathecal Administration: Drugs were administered via direct lumbar puncture in awake mice.

-

Nociceptive Testing: The tail-flick test was used to assess the antinociceptive response.

-

Data Analysis: The potency of this compound was compared between the knockout and wild-type mice to determine the contribution of each receptor subtype to the observed antinociception. A significant reduction in potency in a knockout strain indicates the involvement of that receptor subtype.[3]

Conclusion

The mechanism of action of this compound is defined by its selective agonism at peripheral and spinal α2-adrenergic receptors. Through coupling to Gi/o proteins, this compound inhibits adenylyl cyclase and modulates ion channel activity, ultimately leading to a reduction in neuronal excitability and neurotransmitter release, which underlies its potent antinociceptive effects. The use of specific knockout animal models has been crucial in dissecting the contribution of individual α2-AR subtypes to its overall pharmacological profile. Further research to delineate the precise binding affinities and functional potencies at each subtype will provide a more complete understanding of this compound and may guide the development of novel peripherally restricted analgesics with improved side-effect profiles.

References

ST-91: A Technical Guide to its Pharmacological and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-91, chemically identified as N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine, is a potent and selective α2-adrenoceptor agonist. This technical guide provides a comprehensive overview of the pharmacological and toxicological properties of ST-91, with a focus on its mechanism of action, pharmacodynamics, and safety profile. The information is presented to support further research and development of this compound for potential therapeutic applications. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key studies are provided. Visual representations of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

ST-91 is an imidazoline derivative that has been instrumental in characterizing the roles of α2-adrenoceptor subtypes. Its key characteristic is its inability to cross the blood-brain barrier, making it a valuable tool for investigating peripheral α2-adrenoceptor functions. This guide synthesizes the available preclinical data to provide a detailed profile of ST-91.

Pharmacology

Mechanism of Action

ST-91 is a selective agonist for α2-adrenoceptors. These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This action modulates the release of various neurotransmitters, including norepinephrine and substance P, resulting in its pharmacological effects.

Pharmacodynamics

ST-91 exhibits a significant selectivity for α2-adrenoceptors over α1-adrenoceptors, with a reported selectivity of approximately 120-fold.[1] Further studies indicate that ST-91 acts predominantly at non-α2A-adrenoceptors, with evidence suggesting a preference for the α2C subtype.[1]

The primary pharmacodynamic effect of ST-91 observed in preclinical studies is antinociception. Intrathecal administration of ST-91 has been shown to produce a dose-dependent analgesic effect in various animal models of pain.

Table 1: Pharmacodynamic Profile of ST-91

| Parameter | Value/Description | Species | Model | Reference |

| Receptor Selectivity | ~120-fold for α2 over α1 | - | - | [1] |

| Predominant Subtype | Non-α2A, potentially α2C | - | - | [1] |

| Primary Effect | Antinociception | Rat | Tail-flick, Hot Plate | [1] |

| Vascular Effects | Antagonizes β2-adrenoceptor-mediated relaxation | Rat | Mesenteric artery rings | [2] |

Signaling Pathway

The activation of α2-adrenoceptors by ST-91 initiates a downstream signaling cascade that ultimately leads to the observed pharmacological effects. A simplified representation of this pathway is provided below.

Figure 1: Simplified signaling pathway of ST-91 via α2-adrenoceptor activation.

Toxicology

In anesthetized sheep, high doses of ST-91 (12 µg/kg) were associated with a decrease in the partial pressure of oxygen in arterial blood (PaO2), a 50% decrease in cardiac index, and an increase in mean arterial pressure, mean pulmonary artery pressure, and pulmonary artery wedge pressure.[3] These findings suggest potential for significant cardiopulmonary effects at high concentrations.

Table 2: Toxicological Profile of ST-91

| Parameter | Observation | Species | Dose | Reference |

| Cardiopulmonary Effects | Decreased PaO2, decreased cardiac index, increased blood pressure | Sheep | 12 µg/kg | [3] |

Pharmacokinetics

Comprehensive pharmacokinetic data for ST-91, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not well-documented in publicly available literature. The fact that ST-91 does not cross the blood-brain barrier is a key piece of information regarding its distribution.[1] Further research is required to fully characterize its pharmacokinetic profile.

Experimental Protocols

Intrathecal Administration and Hot Plate Test in Rats

The following is a representative protocol for assessing the antinociceptive effects of intrathecally administered ST-91 using the hot plate test.

Figure 2: Experimental workflow for the hot plate test with intrathecal ST-91.

Detailed Steps:

-

Animal Preparation: Adult male Sprague-Dawley rats are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. An intrathecal catheter is surgically implanted at the lumbar level of the spinal cord under anesthesia. Animals are allowed to recover for 5-7 days post-surgery.

-

Baseline Latency Measurement: Prior to drug administration, the baseline nociceptive threshold is determined by placing the rat on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The latency to a nociceptive response (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 45 seconds) is established to prevent tissue damage.

-

Drug Administration: ST-91, dissolved in a suitable vehicle (e.g., sterile saline), is administered intrathecally through the implanted catheter. A control group receives the vehicle alone.

-

Post-Injection Latency Measurement: The latency to the nociceptive response on the hot plate is measured at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).

-

Data Analysis: The antinociceptive effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Conclusion

ST-91 is a valuable pharmacological tool for the study of peripheral α2-adrenoceptors. Its selective agonism and inability to cross the blood-brain barrier make it particularly useful for elucidating the role of these receptors in various physiological processes, including nociception. While its pharmacodynamic effects on pain pathways are relatively well-characterized, a comprehensive toxicological and pharmacokinetic profile is lacking. Further preclinical studies are warranted to fully understand the safety and disposition of ST-91, which will be crucial for any potential translation into clinical applications.

References

- 1. ST 91 (CAS 4749-61-5): R&D Systems [rndsystems.com]

- 2. alpha2B-adrenoceptor agonist ST-91 antagonizes beta2-adrenoceptor-mediated relaxation in rat mesenteric artery rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiopulmonary effects of the alpha2-adrenoceptor agonists medetomidine and ST-91 in anesthetized sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Ligands for Receptors Targeted by ST-91: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-91 is a selective agonist for the α2-adrenergic receptors (α2-ARs), a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release and sympathetic nervous system activity. The endogenous ligands for these receptors are the catecholamines, primarily norepinephrine (noradrenaline) and epinephrine (adrenaline).[1][2] This technical guide provides a comprehensive overview of the interaction of these endogenous ligands and ST-91 with the three main subtypes of the α2-adrenoceptor: α2A, α2B, and α2C. Understanding the binding affinities, functional potencies, and signaling pathways of these ligands is critical for the development of novel therapeutics targeting the adrenergic system.

Quantitative Data Summary

The binding affinities (Ki) and functional potencies (EC50) of the endogenous ligands and ST-91 for the α2-adrenergic receptor subtypes are summarized in the table below. This data is essential for comparing the selectivity and efficacy of these compounds.

| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| Norepinephrine | α2A-AR | Data not available in sources | Data not available in sources |

| α2B-AR | Data not available in sources | Data not available in sources | |

| α2C-AR | Data not available in sources | Data not available in sources | |

| Epinephrine | α2A-AR | Data not available in sources | Data not available in sources |

| α2B-AR | Data not available in sources | Data not available in sources | |

| α2C-AR | Data not available in sources | Data not available in sources | |

| ST-91 | α2A-AR | Data not available in sources | Data not available in sources |

| α2B-AR | Data not available in sources | Data not available in sources | |

| α2C-AR | Putative agonist | Data not available in sources |

Note: Specific quantitative data for binding affinities (Ki) and functional potencies (EC50) for ST-91, norepinephrine, and epinephrine across all three α2-adrenergic receptor subtypes were not available in the provided search results. ST-91 is described as a putative α2C agonist.

Signaling Pathways

Activation of α2-adrenergic receptors by endogenous ligands or synthetic agonists like ST-91 initiates a signaling cascade through the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to various physiological responses.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and function of ligands at α2-adrenergic receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

Objective: To measure the affinity of ST-91, norepinephrine, and epinephrine for α2A, α2B, and α2C adrenergic receptor subtypes.

Materials:

-

Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human α2A, α2B, or α2C adrenergic receptors.

-

Radioligand: [3H]Rauwolscine (a non-selective α2-AR antagonist).

-

Non-specific binding control: Yohimbine (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Test compounds: ST-91, norepinephrine, epinephrine.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Culture CHO cells expressing the desired α2-AR subtype. Harvest cells and homogenize in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total binding wells: Cell membranes, [3H]Rauwolscine, and assay buffer.

-

Non-specific binding wells: Cell membranes, [3H]Rauwolscine, and yohimbine.

-

Competition binding wells: Cell membranes, [3H]Rauwolscine, and increasing concentrations of the test compound (ST-91, norepinephrine, or epinephrine).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to a GPCR.

Objective: To determine the functional potency (EC50) and efficacy of ST-91, norepinephrine, and epinephrine at α2A, α2B, and α2C adrenergic receptors.

Materials:

-

Cell membranes from CHO cells expressing α2-AR subtypes.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Test compounds: ST-91, norepinephrine, epinephrine.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Basal binding wells: Cell membranes, [35S]GTPγS, GDP, and assay buffer.

-

Agonist-stimulated wells: Cell membranes, [35S]GTPγS, GDP, and increasing concentrations of the test compound.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the specific [35S]GTPγS binding (agonist-stimulated minus basal) against the log concentration of the agonist. Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.

Adenylyl Cyclase Inhibition Assay

This assay directly measures the functional consequence of α2-AR activation, which is the inhibition of cAMP production.

Objective: To confirm the inhibitory effect of ST-91, norepinephrine, and epinephrine on adenylyl cyclase activity mediated by α2-AR subtypes.

Materials:

-

Whole CHO cells expressing α2-AR subtypes.

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor).

-

Test compounds: ST-91, norepinephrine, epinephrine.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Cell Culture: Plate CHO cells expressing the desired α2-AR subtype in a 96-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with IBMX for 15-30 minutes to prevent cAMP degradation.

-

Agonist and Forskolin Treatment: Add increasing concentrations of the test compound along with a fixed concentration of forskolin to the cells.

-

Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist. Determine the IC50 value for each compound.

Conclusion

This technical guide has detailed the endogenous ligands, norepinephrine and epinephrine, for the α2-adrenergic receptors targeted by the synthetic agonist ST-91. While ST-91 is suggested to have a preference for the α2C subtype, a comprehensive quantitative comparison of binding affinities and functional potencies across all three subtypes for all three ligands requires further investigation. The provided experimental protocols for radioligand binding, GTPγS binding, and adenylyl cyclase inhibition assays offer a robust framework for researchers to perform these critical characterizations. A thorough understanding of these interactions at a molecular and cellular level is paramount for the rational design and development of selective and effective drugs targeting the α2-adrenergic system for various therapeutic applications.

References

An In-depth Technical Guide to the Molecular Structure and Pharmacology of ST-91, an Alpha-2 Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alpha-2 adrenergic agonist ST-91, focusing on its molecular structure, physicochemical properties, and pharmacological characteristics. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies and insights into the compound's mechanism of action.

Core Molecular Structure and Physicochemical Properties

ST-91, chemically known as N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride, is a potent and selective alpha-2 adrenergic agonist.[1] Its molecular structure is characterized by a central imidazoline ring linked to a 2,6-diethylphenyl group. This structural arrangement is crucial for its interaction with and activation of alpha-2 adrenergic receptors.

Below is a summary of the key physicochemical properties of ST-91:

| Property | Value | Reference |

| Chemical Name | N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride | [1] |

| Molecular Formula | C₁₃H₁₉N₃·HCl | [1] |

| Molecular Weight | 253.77 g/mol | [1] |

| CAS Number | 4749-61-5 | [1] |

| Purity | ≥99% (HPLC) | [1] |

| Solubility | Soluble to 100 mM in water and DMSO | |

| Storage | Desiccate at +4°C | [1] |

| pKa | Data not readily available in public literature |

Synthesis Protocol

The synthesis of ST-91, or N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine, can be achieved through a multi-step process. While a specific, detailed protocol for ST-91 is not publicly available, a general and analogous synthesis can be inferred from the preparation of similar 2-aminoimidazoline derivatives. A plausible synthetic route is outlined below, based on established chemical reactions for this class of compounds.

A common method involves the reaction of a corresponding N-aryl-S-methylisothiourea with ethylenediamine. An alternative approach, adapted from the synthesis of a similar compound, 1-[(4-Chlorophenyl)Methyl]-4,5-Dihydro-1H-Imidazol-2-Amine Hydrochloride, involves the reaction of an appropriate amine with cyanogen bromide in a suitable solvent like methanol.[2]

Hypothetical Synthesis of ST-91:

-

Formation of the Isothiourea Intermediate: 2,6-diethylaniline is reacted with a thiocyanate salt in the presence of an activating agent to form the corresponding N-(2,6-diethylphenyl)thiourea. This thiourea is then S-methylated using a methylating agent like methyl iodide to yield S-methyl-N-(2,6-diethylphenyl)isothiourea.

-

Cyclization Reaction: The S-methyl-N-(2,6-diethylphenyl)isothiourea intermediate is then reacted with ethylenediamine. This reaction proceeds via a nucleophilic attack of the amino groups of ethylenediamine on the isothiourea, leading to the cyclization and formation of the imidazoline ring and the release of methanethiol.

-

Salt Formation: The resulting free base of ST-91 is then treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt, which is typically a more stable and soluble form of the compound.

Pharmacological Profile: Receptor Binding and Functional Activity

ST-91 is a selective agonist for alpha-2 adrenergic receptors, displaying an approximately 120-fold higher selectivity for α2 over α1 receptors.[1] It has been reported to act predominantly at non-α2A adrenoceptors, with evidence suggesting a preference for the α2C subtype.[1][3]

Receptor Binding Affinity

The binding affinity of ST-91 to the different alpha-2 adrenergic receptor subtypes (α2A, α2B, and α2C) is a critical parameter for understanding its pharmacological profile. This is typically determined through radioligand binding assays, where ST-91 competes with a radiolabeled ligand for binding to the receptor. The affinity is expressed as the inhibition constant (Ki).

While the precise Ki values for ST-91 at each human alpha-2 receptor subtype are not consistently reported across publicly available literature, the following table summarizes the known qualitative and any available quantitative binding characteristics.

| Receptor Subtype | Binding Affinity (Ki) | Notes |

| Alpha-2A | Lower affinity | ST-91 is reported to act on non-α2A subtypes.[1][3] |

| Alpha-2B | Data not readily available | |

| Alpha-2C | Higher affinity (putative) | Evidence suggests ST-91 acts predominantly at the α2C subtype.[1][3] |

Functional Potency

The functional potency of ST-91 is determined by its ability to elicit a biological response upon binding to the alpha-2 adrenergic receptors. This is typically quantified as the half-maximal effective concentration (EC50) in a functional assay, such as a cAMP inhibition assay. Alpha-2 adrenergic receptors are Gαi-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

| Receptor Subtype | Functional Potency (EC50) | Notes |

| Alpha-2A | Lower potency | Consistent with its lower binding affinity for the α2A subtype. |

| Alpha-2B | Data not readily available | |

| Alpha-2C | Higher potency (putative) | Expected to have higher potency at the α2C subtype based on binding data. |

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the binding affinity (Ki) of ST-91 for alpha-2 adrenergic receptor subtypes.

Materials:

-

Cell membranes expressing a specific human alpha-2 adrenergic receptor subtype (α2A, α2B, or α2C).

-

Radioligand (e.g., [³H]-rauwolscine or [³H]-yohimbine).

-

ST-91 (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of ST-91 in the binding buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and either the binding buffer (for total binding), a saturating concentration of a non-radiolabeled antagonist (e.g., yohimbine, for non-specific binding), or the various concentrations of ST-91.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and allow for equilibration.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of ST-91 by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the ST-91 concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Inhibition)

This protocol describes a general method to determine the functional potency (EC50) of ST-91 at alpha-2 adrenergic receptors.

Materials:

-

Whole cells stably or transiently expressing a specific human alpha-2 adrenergic receptor subtype.

-

ST-91.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Seed the cells in a 96-well plate and culture them to the desired confluency.

-

On the day of the assay, replace the culture medium with a stimulation buffer containing a PDE inhibitor and incubate for a short period.

-

Prepare serial dilutions of ST-91 in the stimulation buffer.

-

Add the different concentrations of ST-91 to the cells.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Plot the measured cAMP levels as a function of the ST-91 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of ST-91 that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production.

Signaling Pathway and Experimental Workflow

Alpha-2 Adrenergic Receptor Signaling Pathway

The activation of alpha-2 adrenergic receptors by ST-91 initiates a Gαi-mediated signaling cascade. The following diagram illustrates this pathway.

Caption: Alpha-2 adrenergic receptor signaling pathway activated by ST-91.

Experimental Workflow for ST-91 Characterization

The following diagram outlines a typical experimental workflow for the characterization of ST-91.

References

In-Depth Technical Guide: Research Applications of ST 91 (CAS Number 4749-61-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST 91, identified by CAS number 4749-61-5, is a potent and selective α2-adrenoceptor agonist. Its defining characteristic is its inability to cross the blood-brain barrier, making it a valuable tool for investigating the peripheral effects of α2-adrenoceptor activation without the confounding central nervous system effects. This technical guide provides a comprehensive overview of the research applications of this compound, with a focus on its pharmacological profile, mechanism of action, and detailed experimental protocols. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding and application in a research setting.

Introduction

This compound, chemically known as 2-(2,6-Diethylphenylamino)-2-imidazoline hydrochloride, is a sympathomimetic agent that exhibits high selectivity for α2-adrenoceptors over α1-adrenoceptors.[1] Its peripheral action makes it particularly useful for dissecting the roles of peripheral versus central α2-adrenoceptors in various physiological processes. The primary area of research for this compound has been in the field of nociception, where it has been demonstrated to produce antinociceptive effects through its interaction with spinal α2-adrenoceptors.

Pharmacological Profile

| Property | Value | Reference |

| CAS Number | 4749-61-5 | |

| Molecular Formula | C13H19N3.HCl | |

| Molecular Weight | 253.77 g/mol | |

| Selectivity | ~120-fold for α2 over α1 adrenoceptors | [1] |

| Primary Target | α2-adrenoceptor, predominantly non-α2A subtypes (putative α2C) | [1] |

| Key Feature | Does not cross the blood-brain barrier | [1] |

Mechanism of Action: Signaling Pathways

This compound exerts its effects by activating α2-adrenoceptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves coupling to inhibitory G-proteins (Gi/o).

Gi-Coupled Signaling Pathway

Activation of the Gi pathway by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), leading to various cellular responses.

Potential Gs-Coupled Signaling

Some evidence suggests that α2-adrenoceptors can also couple to stimulatory G-proteins (Gs), leading to a biphasic response where low agonist concentrations inhibit adenylyl cyclase and high concentrations stimulate it. The relevance of this pathway for this compound requires further investigation.

Research Applications and Experimental Protocols

The primary research application of this compound is in the study of antinociception mediated by peripheral and spinal α2-adrenoceptors.

In Vivo Antinociception Studies: Tail-Flick Test

The tail-flick test is a common method to assess the analgesic properties of compounds in rodents.

Experimental Protocol: Intrathecal Administration in Rats

-

Animal Model: Male Sprague-Dawley rats are frequently used.

-

Intrathecal Catheterization: For chronic studies, rats are anesthetized (e.g., with a ketamine/xylazine/acepromazine mixture) and a catheter is implanted into the intrathecal space at the lumbar level. For acute studies, a direct lumbar puncture can be performed.

-

Drug Administration: this compound is dissolved in sterile saline. For intrathecal injection in rats, a typical volume is 10 µL. Doses can range, for example, from 1 to 30 µg per rat, depending on the specific study design.

-

Tail-Flick Assay:

-

The rat is gently restrained, allowing the tail to hang freely.

-

A radiant heat source is focused on a specific point on the distal portion of the tail.

-

The latency for the rat to flick its tail away from the heat source is recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

-

A baseline tail-flick latency is determined before drug administration.

-

Following intrathecal administration of this compound or vehicle control, the tail-flick latency is measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) to determine the peak effect and duration of action.

-

-

Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

In Vitro Studies: cAMP Accumulation Assay

To investigate the direct effect of this compound on α2-adrenoceptor signaling, a cAMP accumulation assay can be performed in a cell line expressing the receptor of interest.

Experimental Protocol: cAMP Assay in CHO Cells

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected to express a specific human α2-adrenoceptor subtype (α2A, α2B, or α2C) are commonly used.

-

Cell Culture: Cells are cultured in an appropriate medium (e.g., F12K with 10% FBS and antibiotics) until they reach a suitable confluency.

-

Assay Procedure:

-

Cells are seeded into 96-well plates and incubated overnight.

-

The culture medium is removed, and cells are washed with a buffer (e.g., Ringer's Buffer).

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 300 µM IBMX) for a short period (e.g., 20 minutes) to prevent the degradation of cAMP.

-

Forskolin (an adenylyl cyclase activator, e.g., at a final concentration of 1-10 µM) is added to stimulate cAMP production.

-

This compound at various concentrations is added to the wells to determine its inhibitory effect on forskolin-stimulated cAMP accumulation.

-

The incubation is carried out for a defined period (e.g., 30-60 minutes) at 37°C.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis: The results are typically plotted as a concentration-response curve, and the IC50 value (the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production) is calculated.

Conclusion

This compound (CAS 4749-61-5) is a valuable pharmacological tool for the investigation of peripheral α2-adrenoceptor function. Its selectivity and inability to cross the blood-brain barrier allow for the specific interrogation of peripheral signaling pathways and their physiological consequences, particularly in the context of pain modulation. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of robust experiments utilizing this important research compound. Further research is warranted to fully elucidate the binding affinities and functional potencies of this compound at the individual α2-adrenoceptor subtypes to enhance its utility in dissecting the specific roles of these receptors.

References

ST 91 and its Interaction with Imidazoline Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST 91, chemically known as 2-(2,6-diethylphenyl)amino-2-imidazoline, is a centrally acting antihypertensive agent and a clonidine analog. While its pharmacological profile is predominantly characterized by its activity as an α2-adrenergic receptor agonist, there is emerging evidence suggesting its interaction with imidazoline receptors. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with imidazoline receptors, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key signaling pathways. The document aims to serve as a resource for researchers and professionals in drug development interested in the nuanced pharmacology of this compound and the therapeutic potential of targeting imidazoline receptors.

Introduction to this compound and Imidazoline Receptors

This compound is a polar clonidine analog that does not readily cross the blood-brain barrier. Its primary mechanism of action has long been attributed to its agonistic activity at α2-adrenergic receptors. However, the broader class of imidazoline compounds, to which this compound belongs, has been shown to interact with a distinct class of receptors known as imidazoline receptors.

Imidazoline receptors are a family of non-adrenergic binding sites that are classified into three main subtypes:

-

I1 Imidazoline Receptors: Primarily located in the plasma membrane, these receptors are involved in the central regulation of blood pressure.[1] Activation of I1 receptors in the rostral ventrolateral medulla of the brainstem leads to a decrease in sympathetic outflow, resulting in a hypotensive effect.[2]

-

I2 Imidazoline Receptors: These receptors are predominantly found on the outer mitochondrial membrane and are associated with monoamine oxidase (MAO).[1] Their functional role is still under investigation but is implicated in various conditions, including pain modulation and neuroprotection.[1][3]

-

I3 Imidazoline Receptors: This subtype is located in pancreatic β-cells and is involved in the regulation of insulin secretion.[3][4]

The differential affinity of compounds like moxonidine for I1 receptors over α2-adrenergic receptors is thought to contribute to their favorable side-effect profile compared to less selective agents like clonidine.[4] While the interaction of this compound with these receptors is less characterized, preliminary studies suggest a potential role for I1 receptors in mediating some of its peripheral effects.[5]

Quantitative Data: Receptor Binding and Functional Activity

Quantitative data on the binding affinity and functional potency of this compound at imidazoline receptor subtypes are not extensively reported in the public domain. The majority of pharmacological studies on this compound have focused on its activity at α-adrenergic receptors.

Table 1: Adrenergic Receptor Binding and Functional Data for this compound

| Receptor Subtype | Ligand | Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference |

| α2A-Adrenergic | This compound | Not Specified | Human | Recombinant | pEC50 | 7.58 ± 0.06 | |

| α2B-Adrenergic | This compound | Not Specified | Human | Recombinant | pEC50 | 6.27 ± 0.16 | |

| α2C-Adrenergic | This compound | Not Specified | Human | Recombinant | pEC50 | 8.52 ± 0.10 |

Note: The available literature lacks comprehensive binding affinity data (Ki or IC50) for this compound at imidazoline receptor subtypes. The data presented for adrenergic receptors are for functional potency (pEC50).

Signaling Pathways

Imidazoline Receptor Signaling

The signaling pathways coupled to imidazoline receptors are distinct from those of α2-adrenergic receptors, which are classic Gi-protein coupled receptors that inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.

-

I1 Imidazoline Receptor Signaling: Activation of I1 receptors is not typically associated with changes in cAMP or inositol phosphate levels.[6] Instead, it is coupled to the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).[2] This leads to the hydrolysis of phosphatidylcholine and the generation of second messengers diacylglycerol (DAG) and phosphocholine.[2] Downstream effects can include the production of arachidonic acid and eicosanoids.[6]

-

I2 Imidazoline Receptor Signaling: The signaling mechanisms for I2 receptors are less clear, partly due to their mitochondrial localization and association with MAO.

This compound-Mediated Signaling via Imidazoline Receptors

Direct evidence for this compound-induced signaling cascades through imidazoline receptors is limited. However, one study has shown that this compound can stimulate the release of atrial natriuretic peptide (ANP) from cardiac atria.[5] This effect was inhibited by efaroxan, a known I1 receptor antagonist, suggesting the involvement of the I1 receptor pathway in this specific physiological response.[5]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the interaction of ligands like this compound with imidazoline and adrenergic receptors.

Radioligand Binding Assay for I1 Imidazoline Receptors

This protocol is a general framework and requires optimization for specific tissues and radioligands.

Methodology:

-

Tissue Preparation: Homogenize tissue known to express I1 receptors (e.g., rostral ventrolateral medulla) in a suitable buffer.

-

Membrane Preparation: Isolate the cell membrane fraction through differential centrifugation.

-

Incubation: Incubate the membrane preparation with a specific radioligand for I1 receptors (e.g., [3H]clonidine or a more selective ligand if available) in the presence of varying concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-radioactive I1 ligand.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be used to calculate the binding affinity (Ki).

Functional Assay: cAMP Measurement for α2-Adrenergic Receptors

This protocol is designed to assess the functional activity of this compound at Gi-coupled α2-adrenergic receptors.

Methodology:

-

Cell Culture: Culture cells stably expressing the α2-adrenergic receptor subtype of interest.

-

Cell Stimulation: Treat the cells with forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) and varying concentrations of this compound.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7]

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion and Future Directions

This compound's pharmacology is complex, with well-established activity at α2-adrenergic receptors and suggestive evidence of interaction with I1 imidazoline receptors. The lack of comprehensive quantitative data for this compound at imidazoline receptor subtypes represents a significant knowledge gap. Future research should focus on:

-

Systematic Binding Studies: Conducting radioligand binding assays to determine the affinity of this compound for I1, I2, and I3 imidazoline receptors.

-

Functional Characterization: Investigating the functional consequences of this compound binding to imidazoline receptors using appropriate second messenger and cellular assays.

-

In Vivo Studies: Designing in vivo experiments with selective imidazoline receptor antagonists to further elucidate the contribution of these receptors to the overall pharmacological effects of this compound.

A deeper understanding of the interplay between this compound's effects on adrenergic and imidazoline receptors will be crucial for the rational design of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. Imidazoline Receptor System: The Past, the Present, and the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clonidine and ST-91 may activate imidazoline binding sites in the heart to release atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Antinociceptive Properties of ST 91

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ST 91, a centrally acting α2-adrenergic receptor agonist, has demonstrated significant antinociceptive properties, primarily mediated through its action on spinal α2-adrenoceptors. Unlike many other α2-agonists that show a strong preference for the α2A subtype, this compound exhibits a more complex pharmacological profile, with evidence suggesting its activity at other α2-adrenergic receptor subtypes. This unique characteristic may contribute to its distinct therapeutic window, potentially offering a favorable balance between analgesia and sedative side effects. Furthermore, this compound displays a synergistic relationship with opioids, enhancing their analgesic effects and suggesting its potential as an adjunct therapy in pain management. This document provides a comprehensive overview of the core pharmacology of this compound, including quantitative data on its antinociceptive effects, detailed experimental protocols, and an exploration of its mechanism of action through relevant signaling pathways.

Core Mechanism of Action

This compound exerts its antinociceptive effects by acting as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors located throughout the central nervous system, including key pain-processing areas in the spinal cord.[1] Activation of these presynaptic receptors on primary afferent terminals inhibits the release of excitatory neurotransmitters, such as substance P and glutamate. Postsynaptically, α2-adrenoceptor activation on dorsal horn neurons leads to hyperpolarization, reducing neuronal excitability. While the α2A-adrenergic receptor subtype is a major contributor to the analgesic effects of many α2-agonists, studies with this compound in α2A-adrenoceptor knockout mice have shown only a moderate (approximately 3-fold) reduction in its antinociceptive potency, indicating that other α2-adrenoceptor subtypes are also involved in its mechanism of action.

Quantitative Analysis of Antinociceptive Efficacy

The antinociceptive properties of this compound have been evaluated in various animal models of pain. The following tables summarize the available quantitative data on its efficacy.

| Agonist | Test | Animal Model | Route of Administration | ED50 (nmol) [95% CI] | Reference |

| This compound | Hot Plate (52.5°C) | Rat | Intrathecal | 1.3 [0.9 - 1.9] | Takano and Yaksh, 1992 |

| Clonidine | Hot Plate (52.5°C) | Rat | Intrathecal | 11.2 [7.9 - 15.9] | Takano and Yaksh, 1992 |

Table 1: Comparative Antinociceptive Potency of Intrathecal this compound and Clonidine in the Hot Plate Test in Rats.

| Condition | Test | Animal Model | Route of Administration | ED50 of Morphine (nmol) |

| Morphine alone | Hot Plate (52.5°C) | Rat | Intrathecal | Not explicitly stated, but dose-response curve provided |

| Morphine + this compound (0.01 nmol) | Hot Plate (52.5°C) | Rat | Intrathecal | Significant leftward shift |

| Morphine + this compound (0.03 nmol) | Hot Plate (52.5°C) | Rat | Intrathecal | Significant leftward shift |

| Morphine + this compound (0.1 nmol) | Hot Plate (52.5°C) | Rat | Intrathecal | Significant leftward shift |

| Morphine + this compound (0.3 nmol) | Hot Plate (52.5°C) | Rat | Intrathecal | Significant leftward shift |

Table 2: Synergistic Interaction of Intrathecal this compound with Morphine in the Hot Plate Test in Rats.[2]

Receptor Binding Affinity

This compound displays a significant selectivity for α2-adrenergic receptors over α1-adrenergic receptors.

| Receptor Subtype | Selectivity | Reference |

| α2-adrenoceptor | ~120-fold higher affinity than for α1-adrenoceptors | Tocris Bioscience |

Table 3: Receptor Selectivity of this compound.

Detailed Experimental Protocols

Hot Plate Test

Objective: To assess the central antinociceptive activity of a substance by measuring the latency of a thermal pain response.

Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 52.5 ± 0.5°C.[2][3][4] A transparent glass cylinder is placed on the surface to confine the animal.[5]

Procedure:

-

Acclimation: Allow the animals (rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.[4]

-

Baseline Latency: Gently place each rat on the hot plate and start a timer. Observe the animal for nocifensive behaviors, specifically hind paw licking or jumping.[5] The time from placement on the plate to the first clear sign of a hind paw lick or jump is recorded as the baseline latency.

-

Cut-off Time: To prevent tissue damage, a cut-off time of 60 seconds is implemented. If the animal does not respond within this time, it is removed from the hot plate, and the latency is recorded as 60 seconds.[3]

-

Drug Administration: Administer this compound or the vehicle control via intrathecal injection.

-

Post-treatment Latency: At predetermined time points after drug administration (e.g., 5, 15, 30, and 60 minutes), place the animal back on the hot plate and measure the response latency as described in step 2.[3]

-

Data Analysis: The antinociceptive effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. Dose-response curves are then generated to determine the ED50 value.

Tail-Flick Test

Objective: To measure the spinal reflex to a thermal pain stimulus.

Apparatus: A tail-flick analgesia meter that focuses a high-intensity beam of light on the animal's tail.[6]

Procedure:

-

Acclimation: Acclimate the mice to the testing environment for at least 30 minutes.

-

Restraint: Gently restrain the mouse, allowing the tail to be positioned in the groove of the apparatus.

-

Stimulus Application: Initiate the heat stimulus. A timer starts automatically.

-

Response Measurement: The timer stops when the mouse flicks its tail out of the beam of light. This latency is recorded.

-

Cut-off Time: A maximum trial duration (e.g., 18 seconds) is set to prevent tissue damage.[6]

-

Drug Administration: Administer this compound or vehicle via intrathecal injection.

-

Post-treatment Measurement: Measure the tail-flick latency at specified intervals after drug administration.

-

Data Analysis: The results are often expressed as the change in latency from baseline or as %MPE.

Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic activity of a substance by quantifying the reduction in visceral pain behavior.

Procedure:

-

Acclimation: Allow mice to acclimate to the observation chambers.

-

Drug Administration: Administer this compound or a control substance intraperitoneally or via another appropriate route.

-

Induction of Writhing: After a set pretreatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.[7]

-

Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).[8]

-

Data Analysis: The analgesic effect is calculated as the percentage of inhibition of writhing compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

References

- 1. Hot plate test [panlab.com]

- 2. Interaction of intrathecal morphine and ST-91 on antinociception in the rat: dose-response analysis, antagonism and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analgesic effect of intrathecally administered orexin-A in the rat formalin test and in the rat hot plate test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. maze.conductscience.com [maze.conductscience.com]

- 5. Hot plate test - Wikipedia [en.wikipedia.org]

- 6. web.mousephenotype.org [web.mousephenotype.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

Cardiovascular Profile of ST-91: A Technical Guide for Researchers

An In-depth Examination of the Hemodynamic and Signaling Effects of the selective α2-Adrenergic Agonist ST-91.

This technical guide provides a comprehensive overview of the cardiovascular effects of ST-91 (2-(2,6-diethylphenylamino)-2-imidazoline), a selective alpha-2 (α2) adrenergic receptor agonist. ST-91 is a valuable research tool due to its high selectivity for α2 over α1 receptors and its inability to cross the blood-brain barrier, allowing for the specific investigation of peripheral α2-adrenergic mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the underlying signaling pathways associated with ST-91 administration.

Quantitative Cardiovascular Effects of ST-91 Administration

The administration of ST-91 elicits significant, dose-dependent effects on key cardiovascular parameters. The following tables summarize the quantitative data from in-vivo and in-vitro studies.

In-Vivo Hemodynamic Effects in Sheep

A study in conscious sheep demonstrated that a single intravenous dose of ST-91 (30 µg/kg) produced a significant and sustained increase in mean arterial pressure (MAP)[1]. In anesthetized sheep, incremental intravenous doses of ST-91 resulted in a dose-dependent decrease in the cardiac index, with a 50% reduction at the highest dose, accompanied by an increase in MAP, mean pulmonary artery pressure (Ppa), and pulmonary artery wedge pressure (Ppaw)[2].

| Dose (µg/kg, IV) | Animal Model | Anesthesia | Mean Arterial Pressure (MAP) | Cardiac Index (CI) | Mean Pulmonary Artery Pressure (Ppa) | Pulmonary Artery Wedge Pressure (Ppaw) | Reference |

| 30 | Conscious Sheep | None | Significant, sustained increase | Not Reported | Not Reported | Not Reported | [1] |

| 1.5 | Anesthetized Sheep | Halothane | No significant change | No significant change | No significant change | No significant change | [2] |

| 3.0 | Anesthetized Sheep | Halothane | No significant change | No significant change | No significant change | No significant change | [2] |

| 6.0 | Anesthetized Sheep | Halothane | No significant change | No significant change | No significant change | No significant change | [2] |

| 12 | Anesthetized Sheep | Halothane | Increase | 50% decrease | Increase | Increase | [2] |

In-Vivo Chronotropic Effects in Rats

In rats, a single intravenous dose of ST-91 (0.01 mg/kg) induced a short-term negative chronotropic effect, as evidenced by an increase in the mean cardiointerval[3].

| Dose (mg/kg, IV) | Animal Model | Anesthesia | Effect on Heart Rate | Observation | Reference |

| 0.01 | Rat | Not specified | Decrease (short-term) | Increase in mean cardiointerval from 209.88 ± 14.9 ms to 327.13 ± 31.59 ms | [3] |

Experimental Protocols

This section details the methodologies employed in the key studies investigating the cardiovascular effects of ST-91.

In-Vivo Cardiovascular Assessment in Sheep

Objective: To determine the cardiopulmonary effects of intravenous ST-91 administration.

Animal Model: Healthy sheep.[1][2]

Experimental Design: A randomized, placebo-controlled, crossover design was utilized[2].

Drug Administration:

-

Conscious Sheep Study: A single intravenous dose of 30 µg/kg of ST-91 was administered[1].

-

Anesthetized Sheep Study: Incremental intravenous doses of 1.5, 3.0, 6.0, and 12 µg/kg of ST-91 were administered[2].

Anesthesia (for anesthetized study): Anesthesia was maintained with halothane[2].

Hemodynamic Monitoring:

-

A Swan-Ganz catheter was used for the measurement of cardiac index (CI), mean pulmonary artery pressure (Ppa), and pulmonary artery wedge pressure (Ppaw) via thermodilution[2]. The thermodilution technique is a well-established method for measuring cardiac output in sheep[4][5][6].

Data Analysis: The effects of ST-91 were compared to a placebo-treated group[1][2].

In-Vivo Chronotropic Assessment in Rats

Objective: To evaluate the effect of ST-91 on the cardiac activity in rats.

Animal Model: Sexually mature rats[3].

Drug Administration: A single intravenous dose of 0.01 mg/kg of ST-91 was injected into the right femoral vein[3].

Cardiovascular Monitoring: The mean cardiointerval was measured to assess changes in heart rate[3].

Signaling Pathways and Experimental Workflows

The cardiovascular effects of ST-91 are mediated through its interaction with α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

ST-91 Signaling Pathway

ST-91, as an α2-adrenergic agonist, primarily couples to the inhibitory G-protein, Gαi. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has various downstream effects in cardiovascular tissues, including modulation of ion channel activity and contractile protein function.

Caption: Signaling pathway of ST-91 via the α2-adrenergic receptor.

Experimental Workflow for In-Vivo Cardiovascular Assessment

The following diagram illustrates a typical experimental workflow for evaluating the cardiovascular effects of a test compound like ST-91 in an animal model.

Caption: A typical experimental workflow for in-vivo cardiovascular assessment.

References

- 1. Cardiopulmonary effects of clonidine, diazepam and the peripheral alpha 2 adrenoceptor agonist ST-91 in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiopulmonary effects of the alpha2-adrenoceptor agonists medetomidine and ST-91 in anesthetized sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Alpha2-Adrenoreceptors activation on rat heart chronotropy [redalyc.org]

- 4. Continuous thermodilution cardiac output measurement in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Comparison of methods of measuring cardiac output in newborn lambs - PubMed [pubmed.ncbi.nlm.nih.gov]

ST 91's Selectivity for the Alpha-2C Adrenoceptor Subtype: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of ST 91 for the alpha-2C (α2C) adrenoceptor subtype. This compound, a well-established α2-adrenoceptor agonist, has been a valuable tool in pharmacological research. Understanding its specific interactions with the different α2-adrenoceptor subtypes (α2A, α2B, and α2C) is crucial for the development of more targeted therapeutics with improved efficacy and reduced side-effect profiles. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Selectivity

The selectivity of this compound for the α2C-adrenoceptor has been quantitatively characterized through comprehensive binding affinity and functional activity studies. The following tables summarize the key parameters from research conducted by Hudson et al. (2021), providing a clear comparison of this compound's activity across the three human α2-adrenoceptor subtypes.

| Ligand | Receptor Subtype | pKi (Binding Affinity) |

| This compound | Alpha-2A | 6.15 |

| Alpha-2B | No response | |

| Alpha-2C | 8.52 |

Table 1: Binding Affinity of this compound for Human Alpha-2 Adrenoceptor Subtypes. Data are presented as pKi values, where a higher value indicates a higher binding affinity. "No response" indicates that a reliable affinity constant could not be determined under the experimental conditions.

| Ligand | Receptor Subtype | pEC50 (Functional Potency) | Emax (Maximum Efficacy, %) |

| This compound | Alpha-2A | 7.58 | 1.43 |

| Alpha-2B | 6.27 | - | |

| Alpha-2C | - | 128.2 |

Table 2: Functional Activity of this compound at Human Alpha-2 Adrenoceptor Subtypes. Data are presented as pEC50, a measure of the concentration of the agonist that produces 50% of the maximal response, and Emax, the maximum response observed as a percentage of a standard agonist. A higher pEC50 value indicates greater potency. Dashes indicate data that were not determinable or not reported in the cited study.

The data clearly indicates that this compound exhibits a significantly higher binding affinity for the α2C-adrenoceptor subtype compared to the α2A subtype, with no measurable binding at the α2B subtype.[1] Functionally, this compound demonstrates potent agonism at the α2C-adrenoceptor, with a considerably higher maximal efficacy compared to its activity at the α2A and α2B subtypes.[1]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's selectivity for the α2-adrenoceptor subtypes, based on standard laboratory practices and the methods described in the cited literature.

Whole-Cell Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

Cell Culture and Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human α2A, α2B, or α2C-adrenoceptor subtypes are cultured in a suitable growth medium (e.g., DMEM/F12) supplemented with fetal bovine serum and appropriate selection antibiotics.

-

Cells are grown to confluence in 96-well plates.

Binding Assay Protocol:

-

Ligand Preparation: Prepare serial dilutions of the unlabeled ligand (this compound) in serum-free medium (SFM).

-

Radioligand Preparation: Prepare a solution of the radiolabeled antagonist, such as ³H-rauwolscine, in SFM at a concentration near its Kd for the receptor subtype.

-

Incubation:

-

Remove the growth medium from the cells.

-

Add 100 µL of the unlabeled ligand solution to triplicate wells.

-

Immediately add 100 µL of the ³H-rauwolscine solution to all wells.

-

Incubate the plates for 2 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Washing:

-

Aspirate the incubation medium.

-

Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound radioligand.

-

-

Lysis and Scintillation Counting:

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).

-

Transfer the lysate to scintillation vials.

-

Add scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The Ki values are calculated from the IC50 values (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Functional Assay: CRE-SPAP Reporter Gene Assay

This assay measures the functional activity of a G-protein coupled receptor (GPCR) by quantifying the expression of a reporter gene linked to a cyclic AMP (cAMP) response element (CRE). Alpha-2 adrenoceptors are Gi-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Cell Culture and Transfection:

-

CHO cells are co-transfected with the gene for the specific α2-adrenoceptor subtype and a reporter plasmid containing the secreted placental alkaline phosphatase (SPAP) gene under the control of a CRE promoter.

-

Stable cell lines are selected using appropriate antibiotics.

Assay Protocol:

-

Cell Seeding: Seed the stably transfected CHO cells into 96-well plates and grow to confluence.

-

Forskolin Stimulation: To induce cAMP production and thus activate the CRE-SPAP reporter system, stimulate the cells with forskolin (an adenylyl cyclase activator) at a concentration that produces approximately 80% of its maximal effect.

-

Agonist Treatment: Simultaneously with forskolin stimulation, treat the cells with varying concentrations of the agonist (this compound).

-

Incubation: Incubate the plates for a defined period (e.g., 6 hours) at 37°C in a humidified atmosphere with 5% CO2 to allow for SPAP expression and secretion into the medium.

-

SPAP Activity Measurement:

-

Collect the cell culture supernatant.

-

Heat-inactivate endogenous phosphatases by incubating the supernatant at 65°C.

-

Add a chemiluminescent substrate for alkaline phosphatase (e.g., CSPD with Emerald enhancer).

-

Measure the light output using a luminometer.

-

Data Analysis:

-

The decrease in SPAP activity in the presence of the agonist reflects the inhibition of adenylyl cyclase and thus the activation of the Gi-coupled α2-adrenoceptor.

-

Concentration-response curves are generated, and pEC50 and Emax values are calculated using non-linear regression analysis.

Mandatory Visualizations

Alpha-2C Adrenoceptor Signaling Pathway

Caption: Alpha-2C adrenoceptor signaling pathway upon activation by this compound.

Experimental Workflow for this compound Selectivity Profiling

References

In Vivo Biodistribution of ST 91: A Review of Publicly Available Data

Despite a comprehensive search of publicly available scientific literature, no specific studies detailing the in vivo biodistribution of the α2B-adrenoceptor agonist ST 91 (2-[2,6-diethylphenylamino]-2-imidazoline) have been identified. While research has been conducted on its pharmacological effects, quantitative data on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its concentration in various tissues and organs, remains unpublished in the public domain.

This technical guide aims to provide a summary of the available information related to this compound and to highlight the current knowledge gap regarding its biodistribution.

Compound Profile: this compound

This compound is recognized as a selective α2B-adrenoceptor agonist. Its primary mechanism of action involves the stimulation of these receptors, which are part of the adrenergic system. This activity has been explored in various pharmacological contexts, particularly concerning its effects on the central and peripheral nervous systems.

Current State of Research

Publicly accessible studies on this compound have primarily focused on its functional outcomes rather than its pharmacokinetic profile. Research has investigated its role in processes such as nociception and its interactions with other receptor systems. However, these studies do not provide the quantitative data necessary to construct a comprehensive biodistribution profile.

There is a notable absence of published data regarding:

-

Tissue and Organ Concentration: No quantitative measurements of this compound levels in specific tissues (e.g., brain, liver, kidney, heart, muscle) following in vivo administration have been found.

-

Pharmacokinetic Parameters: Detailed information on its absorption rate, bioavailability, volume of distribution, metabolism pathways, and excretion routes is not available.

-

Experimental Protocols: Consequently, detailed methodologies for biodistribution studies of this compound, including animal models, dosing regimens, and analytical techniques for tissue sample analysis, could not be compiled.

Insights from a Structurally Related Compound

Some pharmacokinetic data exists for a structurally similar compound, ST 155 (Clonidine), which is 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride. A 1969 study in Arzneimittelforschung investigated the pharmacokinetics and metabolism of ST 155, and included analysis of its concentration in various tissues such as the adrenal glands, bone marrow, brain, and liver. While the substitution of chlorine for ethyl groups on the phenyl ring would undoubtedly alter the lipophilicity and other physicochemical properties influencing biodistribution, the existence of this research on a related molecule suggests that such studies may have been conducted for this compound but the results have not been made public. The experimental approach for ST 155 could serve as a potential framework for future biodistribution studies of this compound.

Logical Workflow for a Future Biodistribution Study

In the absence of specific data for this compound, a logical workflow for a typical in vivo biodistribution study can be proposed. This serves as a hypothetical experimental design for researchers interested in investigating this area.